molecular formula C11H18ClN5 B12233667 1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12233667
M. Wt: 255.75 g/mol
InChI Key: YXYHGYOAQBELSC-UHFFFAOYSA-N
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Description

1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with ethyl bromide under basic conditions to form the ethylated productThe final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-methylpyrazole: A precursor in the synthesis of the compound.

    4-methylpyrazole: Another related compound with similar structural features.

    1-ethylpyrazole: Shares the ethyl group at the 1-position.

Uniqueness

1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-7-9(2)11(14-16)12-5-10-6-13-15(3)8-10;/h6-8H,4-5H2,1-3H3,(H,12,14);1H

InChI Key

YXYHGYOAQBELSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CN(N=C2)C)C.Cl

Origin of Product

United States

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